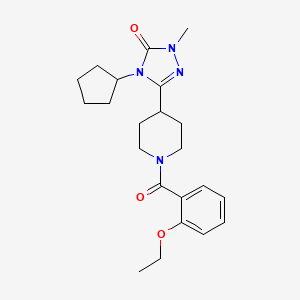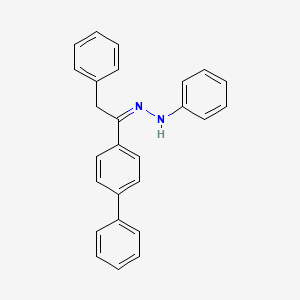![molecular formula C13H14BrN3O2S B11111157 2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)
2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE is a synthetic organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzoyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered biological activities.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising activities as antimicrobial, antifungal, and anticancer agents.
Material Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and as components in photovoltaic cells.
Biological Research: This compound can be used as a tool to study the biological pathways and molecular targets associated with thiadiazole derivatives.
Mechanism of Action
The mechanism of action of ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activities . The bromine atom on the phenyl ring can also participate in halogen bonding, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE can be compared with other thiadiazole derivatives, such as:
4-Bromo-N-isobutylbenzamide: This compound lacks the thiadiazole ring but retains the bromophenyl and isobutyl groups.
Thiazole Derivatives: These compounds have a similar heterocyclic structure but differ in the position and type of heteroatoms.
Indole Derivatives: These compounds have a different heterocyclic core but share some biological activities with thiadiazole derivatives.
The unique combination of the thiadiazole ring and the bromophenyl group in ISOBUTYL N-[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14BrN3O2S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
2-methylpropyl N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H14BrN3O2S/c1-8(2)7-19-13(18)15-12-17-16-11(20-12)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
FWSBKNSGIJJGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11111074.png)
![4-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11111077.png)
![3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11111080.png)
![N'-[(E)-(2-Methyl-1-benzofuran-3-yl)methylidene]-N-phenylbenzohydrazide](/img/structure/B11111088.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11111095.png)


![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11111116.png)

![(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11111119.png)

![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}anthracene-9,10-dione](/img/structure/B11111131.png)
![3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11111146.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B11111164.png)
